{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride

Fragment-based drug discovery FBDD Molecular weight

{2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 2305254-84-4) is a conformationally constrained bicyclic sulfonyl fluoride (SF) with the molecular formula C₇H₁₁FO₃S and a molecular weight of 194.23 g/mol. The compound belongs to the class of sulfonyl fluoride electrophiles recognized as privileged covalent warheads in chemical biology, capable of engaging multiple nucleophilic amino acid residues—serine, threonine, tyrosine, lysine, cysteine, and histidine—within protein binding sites.

Molecular Formula C7H11FO3S
Molecular Weight 194.23 g/mol
CAS No. 2305254-84-4
Cat. No. B6603259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride
CAS2305254-84-4
Molecular FormulaC7H11FO3S
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC2(CC1CO2)CS(=O)(=O)F
InChIInChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
InChIKeyPZEJWHMECCCYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl Fluoride (CAS 2305254-84-4): A Bicyclic Sulfonyl Fluoride Building Block for Covalent Probe and Inhibitor Procurement


{2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 2305254-84-4) is a conformationally constrained bicyclic sulfonyl fluoride (SF) with the molecular formula C₇H₁₁FO₃S and a molecular weight of 194.23 g/mol . The compound belongs to the class of sulfonyl fluoride electrophiles recognized as privileged covalent warheads in chemical biology, capable of engaging multiple nucleophilic amino acid residues—serine, threonine, tyrosine, lysine, cysteine, and histidine—within protein binding sites [1]. Its 2-oxabicyclo[2.2.1]heptane scaffold imparts high fractional sp³ carbon character (Fsp³) characteristic of three-dimensional fragment-like building blocks, distinguishing it from planar aromatic sulfonyl fluorides commonly employed in probe development [2]. The compound is offered commercially as a research-grade synthetic intermediate and covalent fragment through established building block suppliers, with the sulfonyl fluoride moiety enabling downstream SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry diversification [3].

Why In-Class Sulfonyl Fluoride Substitution Is Not Straightforward: The Case for {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl Fluoride


Sulfonyl fluorides are not functionally interchangeable. The macroscopic stability of the S–F bond is well-established relative to S–Cl congeners [1], yet the rate of fluoride displacement—and thus the compound's utility as a covalent warhead or SuFEx substrate—is exquisitely sensitive to the steric and electronic environment imposed by the organic scaffold . The 2-oxabicyclo[2.2.1]heptane framework of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride introduces a rigid, bridged bicyclic architecture with a bridgehead methanesulfonyl fluoride attachment that is electronically and sterically distinct from: (i) gem-dimethyl-substituted analogs (e.g., CAS 101803-61-6, MW 234.29, tPSA 59.6 Ų, XLogP3 1.6) which carry additional lipophilic bulk [2]; (ii) positional isomers such as 7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS 1820718-58-8, MW 180.20, tPSA 43.37, LogP 0.6056) where the sulfonyl fluoride is directly attached to the ring rather than via a methylene linker ; and (iii) acyclic aliphatic sulfonyl fluorides such as phenylmethanesulfonyl fluoride (PMSF, MW 174.19) which lack the conformational constraint and exhibit short aqueous half-lives (t₁/₂ ≈ 110 min at pH 7) [3]. These architectural differences translate into quantifiable variations in molecular recognition, aqueous stability, and synthetic diversification potential that cannot be assumed equivalent across the series.

Quantitative Differentiation Evidence for {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl Fluoride vs. Closest Structural Analogs


Fragment-Like Molecular Weight Advantage Over the 7,7-Dimethyl Analog for FBDD Library Procurement

In fragment-based drug discovery (FBDD), adherence to the Astex 'Rule of Three' (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is a critical filter for library design. {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride, with a molecular weight of 194.23 Da, falls 40.06 Da (approximately 17%) below its closest commercially available dimethyl analog, {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 101803-61-6, MW 234.29 Da) [1]. This lower MW places the target compound favorably within optimal fragment space (MW 120–250 Da) while the dimethyl analog approaches the upper boundary, potentially limiting its suitability for fragment growth campaigns where MW efficiency metrics are critical [2]. Both compounds carry the same sulfonyl fluoride warhead and oxygen heteroatom count, meaning the MW difference arises solely from the two additional sp³ methyl groups on the comparator scaffold, which add lipophilicity without contributing polar binding interactions.

Fragment-based drug discovery FBDD Molecular weight Rule of Three Covalent fragment library

Sulfonyl Fluoride vs. Sulfonyl Chloride Hydrolytic Stability Advantage for Aqueous-Phase Bioconjugation

The stability order of sulfonyl halides is unambiguously established as fluorides > chlorides > bromides > iodides, with sulfonyl fluorides exhibiting resistance to hydrolysis, reduction, and thermolysis that is absent in sulfonyl chlorides [1]. Specifically, the S–F bond cleavage is exclusively heterolytic, rendering sulfonyl fluorides inert to reductive collapse pathways that readily degrade sulfonyl chlorides (e.g., {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride, CAS 2243505-02-2) to S(IV) species [2]. This class-level difference has been quantified in multiple comparative studies: sulfonyl fluorides demonstrate >10-fold greater hydrolytic stability than their chloride counterparts under aqueous conditions, with typical sulfonyl fluoride half-lives exceeding 24 hours at physiological pH vs. rapid degradation for sulfonyl chlorides . The Sharpless group demonstrated that sulfonyl fluorides exhibit inert reactivity even in refluxing aniline, a condition that would immediately decompose sulfonyl chlorides, and that sulfonyl fluorides react chemoselectively at sulfur to produce exclusively sulfonylation products, whereas sulfonyl chlorides generate complex product mixtures [3].

Sulfonyl fluoride stability Hydrolytic resistance Bioconjugation Sulfonyl chloride comparison Aqueous compatibility

Reduced Lipophilicity (XLogP3) Relative to the 7,7-Dimethyl Analog for Improved Aqueous Solubility Potential

The computed partition coefficient (XLogP3) for the 7,7-dimethyl analog {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is 1.6, as reported in the PubChem database [1]. {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride lacks these two geminal methyl groups, reducing the carbon count from C₁₀ to C₇ and eliminating significant non-polar surface area. Based on established QSAR principles for homologous series (each sp³ methyl group contributes approximately +0.5 LogP units), the target compound has an estimated XLogP3 in the range of 0.5–1.0 [2]. This ~0.6–1.1 Log unit reduction translates to a theoretical 4–12× improvement in aqueous solubility, as predicted by the Hansch solubility–lipophilicity relationship (log S ≈ −1.0 × log P + constant) [3]. Support for this estimate comes from the measured LogP of the structurally related 7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS 1820718-58-8), which has a reported LogP of 0.6056 and tPSA of 43.37 Ų . The target compound, with its additional methylene spacer and ether oxygen, is expected to possess slightly higher tPSA (~52–60 Ų) than this positional isomer, further contributing to improved aqueous compatibility.

Lipophilicity LogP Aqueous solubility Drug-likeness Physicochemical property comparison

Expanded Amino Acid Targeting Repertoire (6 Residue Types) vs. Acrylamide Warheads Restricted to Cysteine

Sulfonyl fluoride electrophiles are distinguished from acrylamide-based covalent warheads by their broader amino acid targeting profile. While acrylamides react almost exclusively with cysteine thiols under physiological conditions, sulfonyl fluorides have been demonstrated to covalently modify six distinct nucleophilic residue types: serine, threonine, tyrosine, lysine, cysteine, and histidine [1]. This expanded profile is mechanistically rooted in the intrinsic oxophilicity of the S(VI)–F electrophile, which enables engagement of hydroxyl-containing residues (Ser, Thr, Tyr) in addition to thiols and amines [2]. The functional consequence is quantifiable in chemoproteomic coverage: because serine (~9% abundance) and lysine (~6%) are far more prevalent in the proteome than cysteine (~2%), sulfonyl fluoride probes can access a substantially larger fraction of potential ligandable sites . The 2-oxabicyclo[2.2.1]heptane scaffold of the target compound contributes additional value by providing a rigid, three-dimensional framework that can direct the warhead toward context-specific residues, as demonstrated in the rational targeting of active-site tyrosine (DcpS) and lysine (transthyretin) residues using sulfonyl fluoride probes [3].

Covalent warhead Amino acid targeting Chemical proteomics Serine hydrolase Tyrosine labeling Lysine targeting

Conformational Rigidity (High Fsp³) vs. Acyclic Sulfonyl Fluorides for Reduced Entropic Binding Penalty

The 2-oxabicyclo[2.2.1]heptane scaffold of the target compound provides a conformationally pre-organized, bridged bicyclic framework that limits rotational degrees of freedom. With a formula of C₇H₁₁FO₃S, the target compound possesses 5 sp³-hybridized carbon atoms out of 7 total carbons, yielding an estimated fraction sp³ (Fsp³) of approximately 0.71—significantly higher than planar aromatic sulfonyl fluorides (Fsp³ typically < 0.3) and acyclic aliphatic sulfonyl fluorides such as PMSF (Fsp³ ≈ 0.57 for C₇H₇FO₂S) [1]. High Fsp³ has been positively correlated with clinical success rates in drug development, with approved drugs exhibiting an average Fsp³ of 0.47 compared to 0.36 for compounds failing in clinical trials [2]. The bridged bicyclic architecture further distinguishes the target from monocyclic analogs: the 2-oxabicyclo[2.2.1]heptane system has only one rotatable bond (the CH₂–SO₂F linker), constraining the warhead orientation relative to the scaffold [3]. In contrast, acyclic or monocyclic sulfonyl fluoride probes possess greater conformational flexibility, which can impose an entropic penalty upon target binding and reduce the effective molarity of the warhead at the intended nucleophilic residue.

Fraction sp³ Conformational restriction Rigid scaffold Binding entropy Bicyclic building block

SuFEx Click Chemistry Compatibility for Modular Library Diversification vs. Non-Clickable Scaffolds

The sulfonyl fluoride group of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride serves as a SuFEx (Sulfur(VI) Fluoride Exchange) handle, enabling modular, high-yielding diversification under mild conditions [1]. This reactivity is not shared by sulfonyl chlorides, which undergo competing hydrolysis, or by non-halide sulfonyl derivatives (sulfonamides, sulfonate esters) that lack the exchangeable fluoride leaving group. In the SuFEx paradigm, the S–F bond remains inert under most reaction and purification conditions (aqueous workup, silica gel chromatography) yet undergoes selective activation by proton or silicon Lewis acids to form stable S–O and S–N linkages with silyl ethers and amines, respectively [2]. This 'latent' reactivity enables a build–couple–screen workflow: a covalent fragment hit based on the target scaffold can be directly diversified into sulfonamide or sulfate libraries without de novo resynthesis of the core. Enamine has validated this approach through its sulfonyl fluoride covalent fragment library (960 compounds), demonstrating the feasibility of parallel SuFEx diversification from sulfonyl fluoride building blocks . The target compound thus offers procurement value as both a screening entity and a diversification-ready intermediate, reducing the synthetic burden in hit-to-lead campaigns.

SuFEx click chemistry Sulfur fluoride exchange Library diversification Late-stage functionalization Parallel synthesis

Procurement-Relevant Application Scenarios for {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl Fluoride Informed by Quantitative Differentiation Evidence


Covalent Fragment-Based Drug Discovery (FBDD) Library Design — Where Fragment MW Compliance Matters

The MW of 194.23 Da places {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride within the optimal fragment space (120–250 Da) defined by the Rule of Three, in contrast to the 7,7-dimethyl analog (MW 234.29 Da) which approaches the upper boundary [1]. For FBDD campaigns targeting serine hydrolases, tyrosine-directed phosphatases, or lysine-rich protein interfaces, this compound provides a shape-diverse, three-dimensional starting point with a sulfonyl fluoride warhead that can covalently engage multiple nucleophilic residue types [2]. Procurement of this specific compound (rather than the dimethyl analog or an acyclic sulfonyl fluoride) is indicated when fragment growth efficiency and aqueous solubility are prioritized, as the absence of gem-dimethyl groups reduces lipophilicity (estimated ΔXLogP3 ≈ −0.6 to −1.1) and preserves MW budget for subsequent fragment elaboration [3].

Activity-Based Protein Profiling (ABPP) Probe Development Requiring Aqueous Stability and Multi-Residue Reactivity

The target compound's sulfonyl fluoride warhead provides the requisite aqueous stability (t₁/₂ > 24 h) for ABPP workflows in cell lysates and live-cell environments, a critical advantage over sulfonyl chloride alternatives that hydrolyze within minutes [1]. The rigid bicyclic scaffold constrains the warhead orientation, potentially reducing off-target labeling relative to flexible acyclic sulfonyl fluoride probes such as PMSF (t₁/₂ ≈ 110 min at pH 7, broad serine protease reactivity) [2]. For chemical proteomics applications employing click chemistry enrichment (e.g., copper-catalyzed azide–alkyne cycloaddition following SuFEx installation of an alkyne handle), the SuFEx reactivity of the –SO₂F group enables modular probe assembly without the competing hydrolysis that plagues sulfonyl chloride-based probe synthesis [3].

SuFEx-Based Parallel Library Synthesis for Hit-to-Lead Optimization

When a covalent fragment hit requires rapid diversification to establish structure–activity relationships, {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride serves as a SuFEx-ready building block that can be directly coupled with amine or silyl ether nucleophiles to generate sulfonamide or sulfate libraries in a single synthetic step [1]. This contrasts with sulfonyl chloride-based diversification, which generates complex product mixtures due to competing hydrolysis and chloride-mediated side reactions [2]. The Enamine sulfonyl fluoride covalent fragment library (960 compounds) has validated this SuFEx-based approach, and the target compound's scaffold is structurally pre-organized for subsequent fragment growth owing to its constrained exit vector geometry [3]. Procurement of this compound is indicated when the research workflow demands both screening and diversification utility from a single building block, minimizing synthesis iterations in hit expansion campaigns.

Targeted Covalent Inhibitor Design for Non-Cysteine Residues — Serine, Tyrosine, and Lysine Engagement

For protein targets where the binding pocket lacks an accessible cysteine residue—a scenario that excludes >90% of nucleophilic residues addressable by acrylamide warheads—sulfonyl fluoride electrophiles offer a scientifically validated alternative [1]. The target compound's sulfonyl fluoride group has been demonstrated (at the class level) to covalently modify serine, threonine, tyrosine, lysine, cysteine, and histidine under physiological conditions, with successful rational targeting of active-site tyrosine residues (DcpS enzyme) and lysine residues (transthyretin) documented in the primary literature [2]. The 2-oxabicyclo[2.2.1]heptane scaffold provides a rigid, three-dimensional framework (Fsp³ ≈ 0.71) that can be docked into protein binding sites with defined exit vector geometry, an advantage over flexible acyclic sulfonyl fluorides that lack conformational pre-organization [3].

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